![molecular formula C26H19NO7S B1450098 5(6)-Fitc DA CAS No. 871487-69-3](/img/structure/B1450098.png)
5(6)-Fitc DA
Overview
Description
5(6)-Fitc DA, also known as fluorescein diacetate, is a fluorescent dye that has been used in scientific research for decades. It is a chemically modified form of fluorescein, a naturally occurring molecule. The addition of the two acetyl groups to the molecule makes it more hydrophobic, allowing it to penetrate cell membranes and bind to intracellular molecules. As a result, 5(6)-Fitc DA has become an extremely useful tool for studying the biochemical and physiological properties of cells in a variety of biological systems.
Scientific Research Applications
Assay Considerations for Fluorescein Isothiocyanate-dextran (FITC-d) Fluorescein isothiocyanate-dextran (FITC-d) is a compound used as an indicator of intestinal paracellular permeability in poultry research. This application is crucial for understanding intestinal function and integrity, especially in antibiotic-free production contexts. Liu et al. (2021) emphasize the importance of protocol consistency across laboratories to obtain accurate and comparable results, highlighting the need to pay attention to gavage dose, fasting period, sample handling, lab analysis details, and differences in experimental design when using FITC-d assays in broiler research (Liu, Teng, Kim, & Applegate, 2021).
Mechanism of Action
- For instance, methylphenidate (MPH), a stimulant commonly used for attention-deficit/hyperactivity disorder (ADHD), modulates several protein targets. It acts as an inhibitor of dopamine transporter (DAT) and norepinephrine transporter (NET), both of which transport dopamine (DA) and norepinephrine (NE), respectively. Additionally, MPH acts as an agonist for the 5-hydroxytryptamine (serotonin) receptor 1A (HTR1A) .
- However, we can speculate based on related compounds. If “5(6)-Fitc DA” shares similarities with MPH, it might influence DA and NE levels in the prefrontal cortex, potentially improving attentional deficits and cognitive functioning .
Target of Action
Mode of Action
properties
IUPAC Name |
(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate;methylimino(sulfanylidene)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O7.C2H3NS/c1-13(25)28-15-7-9-19-21(11-15)30-22-12-16(29-14(2)26)8-10-20(22)24(19)18-6-4-3-5-17(18)23(27)31-24;1-3-2-4/h3-12H,1-2H3;1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUOZVWPVUSTNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC=CC=C5C(=O)O3.CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5(6)-Fitc DA |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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